molecular formula C9H8Cl2O3 B1519578 Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester CAS No. 1928-55-8

Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester

Cat. No. B1519578
CAS RN: 1928-55-8
M. Wt: 235.06 g/mol
InChI Key: DOMYNIJHLOOSIU-UHFFFAOYSA-N
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Description

“Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” is a chemical compound with the molecular formula C9H8Cl2O3 . It is a reliable reference material that meets strict industry standards .


Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” has certain physical and chemical properties such as melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Herbicide Formulation and Efficacy

A study on a new formulation of 2,4-dichlorophenoxy-acetic acid (2,4-D), which is closely related to "Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester," highlighted its surfactant properties and compatibility with fertilizers. This research underscores the importance of formulation in enhancing herbicide efficacy and application techniques Volgas, Mack, & Roberts, 2005.

Residue Analysis and Risk Assessment

Zheng, Liu, & Hu (2020) developed an improved method for analyzing residues of 2,4-D isooctyl ester, among other herbicides, in corn and soybeans. Their work provides critical insights into ensuring food safety and assessing dietary risks from herbicide residues Zheng, Liu, & Hu, 2020.

Environmental Fate and Behavior

Wilson, Geronimo, & Armbruster (1997) conducted extensive soil dissipation studies on 2,4-D, revealing how different formulations affect the environmental fate of this herbicide. Their findings are vital for understanding the environmental impact and for the development of guidelines for 2,4-D application Wilson, Geronimo, & Armbruster, 1997.

Microbial Transformation Rates

Newton, Gattie, & Lewis (1990) studied the microbial transformation rates of 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) among other chemicals in various aquatic environments. This research contributes to our understanding of how herbicides degrade in natural habitats and the role of microbial communities in this process Newton, Gattie, & Lewis, 1990.

Controlled-Release Herbicides

Mehltretter et al. (1974) explored the potential of 2,4-D esters of starches as controlled-release herbicides. This innovative approach aims to enhance the efficacy and reduce the environmental impact of herbicide application by controlling the release rate of the active ingredient Mehltretter, Roth, Weakley, McGuire, & Russell, 1974.

Trace Analysis in Produce

Ting & Kho (1998) focused on the development of a method for determining trace levels of 2,4-dichlorophenoxyacetic acid in fresh produce. Their work addresses the need for safe and effective analytical methods to ensure that food products meet safety standards Ting & Kho, 1998.

Soil Microbial Populations and Biochemical Processes

Rai (1992) investigated the effects of long-term application of 2,4-D on soil microbial populations and biochemical processes. This study provides insights into the impact of herbicides on soil health and nutrient cycling, which are crucial for sustainable agricultural practices Rai, 1992.

properties

IUPAC Name

methyl 2-(3,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMYNIJHLOOSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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